molecular formula C17H12ClN5O3 B2378078 N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1081115-43-6

N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No. B2378078
CAS RN: 1081115-43-6
M. Wt: 369.77
InChI Key:
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Description

The compound “N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is fused with a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . This compound could potentially have various biological activities due to the presence of these functional groups .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as aromatic nucleophilic substitution . For instance, 2-azido-4-chlorobenzoic acid reacts with benzyl nitrile to form a related compound, 7-chloro-3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline-5-one .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a quinazoline ring. The presence of chloro and methoxy substituents on the phenyl ring and a carboxamide group on the quinazoline ring would also be key features .


Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. For instance, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, are formed consecutively without isolating the triazole intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole and quinazoline rings, along with the various substituents, would affect properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Triazole compounds, which are part of the structure of your mentioned compounds, are known for their versatile biological activities . They have been found to be effective against a variety of enzymes and receptors in the biological system . This makes them potent antimicrobial agents, capable of combating a wide class of Gram-positive and Gram-negative bacteria .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of antifungal drugs . The antifungal drugs based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and others have been found to be effective .

Anticancer Activity

Triazole compounds have also been associated with anticancer activities . Their ability to bind with a variety of enzymes and receptors in the biological system makes them potential candidates for cancer treatment .

Antioxidant Activity

Triazole derivatives have been found to exhibit antioxidant potential . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress .

Anti-HIV Activity

A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which shares a similar structure with your mentioned compounds, were synthesized and screened for their anti-HIV activity . Some of these compounds exhibited promising anti-HIV activities .

Antibacterial Activity

The same series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were also screened for their antibacterial activity . Some compounds showed potent activity against E. coli, P. aeruginosa and S. epidermidis .

Antitubercular Activity

The compound N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine exhibited antitubercular activity . This suggests that your mentioned compounds may also have potential antitubercular applications .

Anti-Inflammatory and Analgesic Activity

Triazole compounds have been associated with anti-inflammatory and analgesic activities . They can potentially be used in the treatment of conditions associated with inflammation and pain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .

Future Directions

Triazole compounds have a wide range of biological activities and are present in various drug molecules . Therefore, the compound “N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” could potentially be explored for various pharmacological applications in the future .

properties

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3/c1-26-9-6-7-11(18)12(8-9)19-17(25)14-15-20-16(24)10-4-2-3-5-13(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXHJIVWDFMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

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